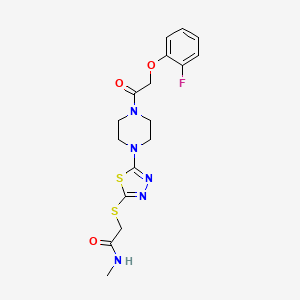

2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

The compound 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a piperazine-linked 2-fluorophenoxy acetyl group and a thioether-linked N-methylacetamide side chain.

Properties

IUPAC Name |

2-[[5-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O3S2/c1-19-14(24)11-27-17-21-20-16(28-17)23-8-6-22(7-9-23)15(25)10-26-13-5-3-2-4-12(13)18/h2-5H,6-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVULDUENFNRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide involves multiple steps. The general synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable electrophiles.

Attachment of the Fluorophenoxy Group: The fluorophenoxy group is incorporated through etherification reactions, where a fluorophenol derivative reacts with an appropriate alkylating agent.

Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole rings, using nucleophiles like amines or thiols.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole structures exhibit promising antimicrobial properties. Studies have shown that derivatives of thiadiazoles can be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features may enhance its efficacy as an antibacterial agent by targeting bacterial cell walls or essential metabolic pathways .

Anticancer Potential

Thiadiazole derivatives have been extensively studied for their anticancer properties. The incorporation of the piperazine ring in this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that similar compounds can interfere with cancer cell signaling pathways, making them valuable in cancer therapeutics .

Neuroprotective Effects

There is emerging evidence that certain thiadiazole derivatives possess neuroprotective properties. Compounds with similar scaffolds have been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound's potential as a neuroprotective agent warrants further investigation .

Antifungal Activity

The antifungal properties of thiadiazole-based compounds are also noteworthy. Research indicates that these compounds can inhibit fungal growth effectively, potentially offering new avenues for treating fungal infections resistant to conventional therapies. The specific interactions of this compound with fungal cell membranes could be a focus for future studies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Piperazine Modifications: The 2-fluorophenoxy acetyl group in the target compound may enhance selectivity compared to analogs with dimethoxyphenyl () or methoxyphenyl () groups, as fluorination often improves metabolic stability and binding affinity .

- Thiadiazole Substituents : The thioether-linked N-methylacetamide in the target compound distinguishes it from analogs with oxazole () or trifluoromethyl () groups. Thioethers can influence redox activity and membrane permeability .

- Fluorine Effects: The 2-fluorophenoxy group parallels the 4-fluorophenyl group in Flufenacet (), which is critical for herbicidal activity. Fluorine’s electronegativity may enhance target interactions in the parent compound .

Biological Activity

The compound 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide (CAS Number: 1172255-64-9) is a complex molecule that integrates a piperazine moiety with a thiadiazole ring and a fluorophenoxy group. Its structural uniqueness suggests potential biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 492.6 g/mol. The presence of functional groups such as the thiadiazole and piperazine rings enhances its biological activity, making it a subject of interest in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C20H21FN6O4S2 |

| Molecular Weight | 492.6 g/mol |

| CAS Number | 1172255-64-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole moiety has been documented to exhibit multiple pharmacological effects:

- Anticancer Activity : Thiadiazole derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Specifically, compounds containing the thiadiazole ring have demonstrated activity against leukemia and solid tumors .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, as similar thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal effects .

- Cholinergic Modulation : Recent studies indicate that derivatives of thiadiazole may enhance cholinergic neurotransmission, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Research Findings

Several studies have evaluated the biological activity of compounds related to or including the thiadiazole structure:

- Anticancer Studies : A review highlighted that various thiadiazole derivatives significantly decreased the viability of cancer cells in vitro, including breast, lung, and colon cancers . For instance, specific derivatives were shown to reduce tumor growth in xenograft models.

- Antimicrobial Activity : Research has demonstrated that certain thiadiazole derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Aspergillus spp. .

Case Study 1: Anticancer Efficacy

A study involving the evaluation of a series of 1,3,4-thiadiazole derivatives found that one specific derivative exhibited an IC50 value lower than standard chemotherapeutic agents in human leukemia cell lines. This suggests that modifications to the thiadiazole structure can enhance anticancer potency .

Case Study 2: Neuroprotective Effects

In a study assessing neuroprotective properties, compounds similar to our target compound were tested for their ability to inhibit acetylcholinesterase (AChE). Results indicated that certain derivatives showed higher potency than donepezil (a standard AChE inhibitor), suggesting potential use in Alzheimer's treatment .

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole and piperazine cores. A general approach includes:

- Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids in the presence of POCl₃ under reflux (90°C for 3 hours) to form the thiadiazole ring .

- Step 2 : Coupling the thiadiazole intermediate with a 2-(2-fluorophenoxy)acetyl-piperazine moiety via nucleophilic substitution or thiol-alkylation reactions. Potassium carbonate in polar aprotic solvents (e.g., DMF) is often used to activate thiol groups for S-alkylation .

- Step 3 : Final purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography .

Basic Question: How is the compound’s structural integrity validated post-synthesis?

Answer:

Key analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., thiadiazole C-S bonds at δ 160–170 ppm, piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., thiadiazole ring planarity, piperazine chair conformation) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .

Basic Question: What preliminary biological assays are recommended for activity screening?

Answer:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .

- Antimicrobial testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays for COX-1/2 or kinase targets, given the compound’s thiadiazole and acetamide pharmacophores .

Advanced Question: How can synthesis yields be optimized for scale-up?

Answer:

- Solvent selection : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve reaction efficiency and ease of purification .

- Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for enhanced thiolate ion generation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 3 hours to 30 minutes) while maintaining yield .

Advanced Question: How to resolve contradictions in reported bioactivity data?

Answer:

- Structural analogs comparison : Compare substituent effects (e.g., 2-fluorophenoxy vs. 4-fluorophenyl) on target binding using molecular docking .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Synthesize analogs with varied heterocycles (e.g., replacing thiadiazole with oxadiazole) to assess ring electronegativity impacts .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the piperazine ring to evaluate changes in π-π stacking with target proteins .

- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions (e.g., fluorophenoxy orientation) with IC₅₀ values .

Advanced Question: What advanced methods ensure purity and stability?

Answer:

- HPLC-DAD/MS : Quantify impurities (e.g., hydrolyzed acetamide byproducts) using reverse-phase C18 columns (acetonitrile/water gradients) .

- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor stability via TGA/DSC .

- Chiral chromatography : Resolve enantiomers if asymmetric synthesis introduces stereocenters .

Advanced Question: What safety protocols are critical during handling?

Answer:

- PPE requirements : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of POCl₃ fumes or organic solvents .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.